[(1-Iodohex-1-en-1-yl)selanyl]benzene
Description
[(1-Iodohex-1-en-1-yl)selanyl]benzene is an organoselenium compound featuring a benzene ring connected via a selanyl (-Se-) group to an iodo-substituted hex-1-enyl chain. This structure combines the aromaticity of benzene with the electrophilic character of iodine and the unique redox properties of selenium. The iodine substituent and conjugated double bond in the hexenyl chain may enhance reactivity in cross-coupling reactions or serve as a halogen-bond donor in supramolecular chemistry.
Properties
CAS No. |
155169-74-7 |
|---|---|
Molecular Formula |
C12H15ISe |
Molecular Weight |
365.12 g/mol |
IUPAC Name |
1-iodohex-1-enylselanylbenzene |
InChI |
InChI=1S/C12H15ISe/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-10H,2-3,5H2,1H3 |
InChI Key |
WUAWYPMBZQFBDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C([Se]C1=CC=CC=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Iodohex-1-en-1-yl)selanyl]benzene typically involves the reaction of hex-1-en-1-yl iodide with a selenide source in the presence of a catalyst. One common method is the reaction of hex-1-en-1-yl iodide with diphenyl diselenide in the presence of a palladium catalyst under mild conditions . The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(1-Iodohex-1-en-1-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride, leading to the formation of selenides.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, palladium catalysts
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenides
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(1-Iodohex-1-en-1-yl)selanyl]benzene has several applications in scientific research:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry:
Biological Studies: The compound is used in studies investigating the biological activity of organoselenium compounds, including their antioxidant and anticancer properties.
Mechanism of Action
The mechanism of action of [(1-Iodohex-1-en-1-yl)selanyl]benzene involves its interaction with various molecular targets and pathways. In biological systems, the compound can undergo redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive enzymes. The selenium atom in the compound can also interact with thiol groups in proteins, affecting their function and activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of [(1-Iodohex-1-en-1-yl)selanyl]benzene and Analogues
Key Observations:
- Iodo vs.
- Selenium Environment : The selanyl group in the target compound is bonded to an alkenyl chain, unlike CMI’s aryl-selenium linkage. This difference could modulate redox behavior, as alkenyl selenides are often more reactive in radical reactions.
Spectroscopic and Physical Properties
While specific data for this compound are unavailable, inferences can be drawn:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
